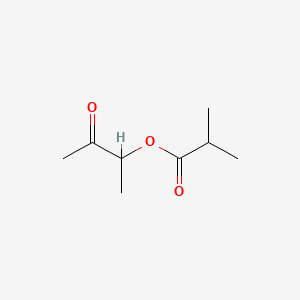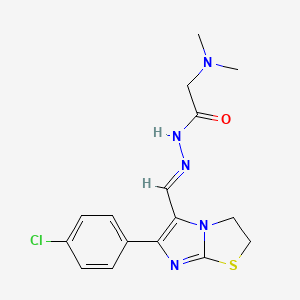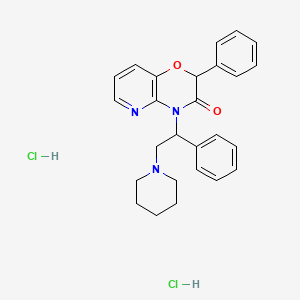
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperidinol group attached to a pyridazinyl ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of study for its potential pharmacological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with a suitable pyridazine derivative under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. It is believed to act as a non-competitive antagonist at NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. By blocking these receptors, the compound may exert anticonvulsant and neuroprotective effects.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)-4-piperidinol
- 4-(4-Chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of the pyridazinyl ring
特性
CAS番号 |
93181-98-7 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-4-2-12(3-5-14)15-6-7-16(18-17-15)19-10-8-13(20)9-11-19/h2-7,13,20H,8-11H2,1H3 |
InChIキー |
IFJMWVNASFYBDY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)







